2-Phenyl-2-propan-2-ylhexanenitrile
Description
2-Phenyl-2-propan-2-ylhexanenitrile (CAS RN: 29850-96-2; 3005-66-1) is a branched aliphatic nitrile compound with a molecular formula of C₁₅H₂₁N and an average molecular mass of 215.34 g/mol . Its structure features a central carbon atom substituted with a phenyl group, an isopropyl group, and a hexanenitrile chain. This compound is characterized by its steric hindrance due to the bulky isopropyl and phenyl groups, which may influence its reactivity and physical properties. It is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex molecules .
Properties
CAS No. |
29850-96-2 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-phenyl-2-propan-2-ylhexanenitrile |
InChI |
InChI=1S/C15H21N/c1-4-5-11-15(12-16,13(2)3)14-9-7-6-8-10-14/h6-10,13H,4-5,11H2,1-3H3 |
InChI Key |
HRTKNUQTLBTMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2-Phenyl-2-propan-2-ylhexanenitrile involves the Grignard reaction.
Nitrile Formation from Halides: Another method involves the substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Phenyl-2-propan-2-ylhexanenitrile can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Sodium or potassium cyanide in ethanol is used for introducing the nitrile group.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reactants used.
Scientific Research Applications
2-Phenyl-2-propan-2-ylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitrile metabolism and its effects on biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propan-2-ylhexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and isopropyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a systematic comparison of 2-phenyl-2-propan-2-ylhexanenitrile with three structurally or functionally related nitrile-containing compounds:
Table 1: Key Molecular and Physical Properties
Table 2: Reactivity and Stability
Functional Group Analysis
Nitrile Group :
- All compounds contain a nitrile (-CN) group, enabling reactions such as hydrolysis, reduction (to amines), or nucleophilic additions. However, steric hindrance in this compound may slow these reactions compared to smaller analogues like 2-hydroxy-2-methylpropanenitrile .
- P2NP’s nitrile is conjugated with a nitro group, enhancing electrophilicity for reductive amination .
Aromatic Substitutents: The phenyl group in this compound and P2NP contributes to π-π stacking interactions, influencing solubility and crystallinity. The chlorophenyl group in the amino-propanenitrile derivative increases metabolic stability in drug design .
Branching and Steric Effects :
- The isopropyl group in this compound creates significant steric hindrance, reducing reaction rates compared to linear analogues. In contrast, P2NP’s planar propenenitrile structure facilitates electrophilic reactivity .
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